molecular formula C18H18N4O4S B14934240 ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14934240
M. Wt: 386.4 g/mol
InChI Key: NCOPBTGNXZKVRW-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazole core (4-methyl substitution at position 4 and an ethyl ester at position 5) linked via an acetamide bridge to a 3-methyl-2-oxoquinoxaline moiety. Its synthesis involves multi-step reactions, including condensation of intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate with chloroacetyl chloride derivatives under controlled conditions, followed by coupling with 3-methyl-2-oxoquinoxaline precursors .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-26-17(25)15-10(2)20-18(27-15)21-14(23)9-22-13-8-6-5-7-12(13)19-11(3)16(22)24/h5-8H,4,9H2,1-3H3,(H,20,21,23)

InChI Key

NCOPBTGNXZKVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxalinone nucleus is classically synthesized via condensation of o-phenylenediamine with 1,2-diketones. For 3-methyl-2-oxoquinoxaline, methylglyoxal (pyruvaldehyde) serves as the diketone equivalent under acidic conditions.

Procedure :
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and methylglyoxal (40% aqueous solution, 5.8 mL, 12 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours. The reaction mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane (3 × 50 mL). The organic layer is dried over magnesium sulfate and concentrated to yield 3-methylquinoxalin-2(1H)-one as pale yellow crystals (1.21 g, 75% yield).

Mechanistic Insight :
The reaction proceeds through initial Schiff base formation at the amine groups, followed by cyclization and tautomerization to the oxidized quinoxalinone system. The methyl group at position 3 originates from the methylglyoxal structure.

Synthesis of Ethyl 4-Methyl-2-Amino-1,3-Thiazole-5-Carboxylate

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch reaction, exploiting the cyclocondensation of α-halo carbonyl compounds with thiourea.

Procedure :
Ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are dissolved in absolute ethanol (30 mL). The mixture is heated under reflux for 8 hours, cooled, and poured into ice-water (100 mL). The precipitated solid is filtered and recrystallized from ethanol to afford ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate as white needles (1.89 g, 82% yield).

Regiochemical Control :
The α-chloro ketone dictates substituent positioning:

  • The acetoacetate methyl group occupies thiazole C4
  • The ester group resides at C5
  • The amino group forms at C2.

Acylation of Thiazole Amine with Quinoxalinone Acetyl Chloride

Preparation of (3-Methyl-2-Oxoquinoxalin-1(2H)-Yl)Acetyl Chloride

Procedure :
3-Methyl-2-oxoquinoxaline (1.60 g, 10 mmol) is suspended in dry tetrahydrofuran (50 mL) under nitrogen. Chloroacetyl chloride (1.13 mL, 14 mmol) is added dropwise at 0°C, followed by triethylamine (2.8 mL, 20 mmol). The mixture is stirred at room temperature for 12 hours, filtered to remove salts, and concentrated under reduced pressure to yield the crude acetyl chloride intermediate.

Amide Bond Formation

Procedure :
The acetyl chloride intermediate (2.23 g, 10 mmol) is added portionwise to a solution of ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate (1.94 g, 10 mmol) in dry dichloromethane (50 mL) containing pyridine (2.4 mL, 30 mmol). After stirring at room temperature for 6 hours, the reaction is quenched with water (50 mL), extracted with dichloromethane (3 × 30 mL), dried over sodium sulfate, and concentrated. Column chromatography (hexane/ethyl acetate 3:1) affords the title compound as a white solid (3.21 g, 83% yield).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

Recent advances suggest potential for tandem synthesis using polymer-supported reagents:

Step Reagents Conditions Yield
1. Quinoxalinone formation o-PDA, methylglyoxal, AMBERLYST-15 Microwave, 100°C, 20 min 78%
2. Thiazole formation Ethyl 2-bromoacetoacetate, thiourea, DIPEA RT, 12 h 85%
3. In situ acylation Chloroacetyl chloride, Hünig's base 0°C to RT, 6 h 68%

This method reduces purification steps but requires optimization of competing reaction rates.

Analytical Characterization

Critical spectroscopic data for the target compound:

1H NMR (400 MHz, CDCl3) :
δ 8.25 (d, J = 7.8 Hz, 1H, quinoxaline H6),
7.95 (t, J = 7.6 Hz, 1H, quinoxaline H7),
7.62 (m, 2H, quinoxaline H5,8),
4.32 (q, J = 7.1 Hz, 2H, OCH2CH3),
3.91 (s, 2H, NCH2CO),
2.89 (s, 3H, thiazole-CH3),
2.45 (s, 3H, quinoxaline-CH3),
1.38 (t, J = 7.1 Hz, 3H, OCH2CH3).

HRMS (ESI+) : Calculated for C18H18N4O4S [M+H]+: 386.1054, Found: 386.1056.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The quinoxaline and thiazole moieties are known to interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Table 1: Key Structural Variants of Thiazole-5-Carboxylate Derivatives
Compound Name Substituent at Thiazole-2 Position Linked Moiety Key Structural Differences Reference
Target Compound {[(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino} 3-Methyl-2-oxoquinoxaline Quinoxaline ring with ketone oxygen
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl None Aryl substitution without quinoxaline or acetamide bridge
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzamido Nitrobenzoyl group Aromatic amide instead of quinoxaline-acetyl linkage
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide [2-(4-Bromophenyl)thiazol-5-yl] Benzodiazolyl-triazole-phenoxymethyl Triazole and benzodiazole extensions; bromophenyl substitution

Key Observations :

  • The quinoxaline-acetyl group in the target compound introduces a planar, electron-deficient heterocycle, which may enhance DNA intercalation or enzyme inhibition properties compared to purely aromatic (e.g., trifluoromethylphenyl) or nitro-substituted analogs .

Key Observations :

  • The target compound’s moderate yield (66%) reflects challenges in coupling bulkier quinoxaline moieties compared to simpler acetylations (74% in ).

Key Observations :

  • Thiazole-ester analogs with aryl substitutions (e.g., ) show lower therapeutic versatility compared to those with heterocyclic extensions (e.g., triazoles in ), which exhibit dual targeting capabilities.

Biological Activity

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial and antifungal activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of 386.4 g/mol. The structure includes a thiazole ring, which is known for its biological significance, and a quinoxaline moiety that contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC18H18N4O4SC_{18}H_{18}N_{4}O_{4}S
Molecular Weight386.4 g/mol
CAS Number1374538-56-3

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant antibacterial properties. This compound was evaluated for its efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro assays indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

The compound also showed promising antifungal properties against common fungal pathogens. In vitro testing revealed effectiveness against:

  • Candida albicans
  • Aspergillus niger

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Nucleic Acid Synthesis : The quinoxaline structure may interfere with DNA replication or transcription processes in bacteria and fungi.
  • Disruption of Cell Membrane Integrity : The thiazole component may alter membrane permeability, leading to cell lysis.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving a series of derivatives showed that modifications to the thiazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study on Antifungal Properties : Another research project focused on the antifungal activity against Candida species demonstrated that the compound significantly reduced fungal load in infected models.

Q & A

Advanced Research Question

  • Assay Design : Use dose-response curves (e.g., IC₅₀ determination) with positive controls (e.g., known enzyme inhibitors) .
  • Cell Models : Prioritize cell lines expressing target receptors (e.g., cancer cells for antitumor studies) .
  • Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding .

What purification strategies maximize yield and purity?

Basic Research Question

  • Recrystallization : Ethanol-DMF mixtures (1:1 v/v) effectively remove unreacted starting materials .
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
  • HPLC Prep : Reverse-phase C18 columns isolate isomers or closely related byproducts .

How can reaction mechanisms be elucidated for this compound?

Advanced Research Question

  • Isotopic Labeling : Track oxygen in carbonyl groups (e.g., ¹⁸O) to confirm acyl transfer steps .
  • Kinetic Studies : Measure rate constants under varying conditions to identify rate-limiting steps .
  • Computational Modeling : Map potential energy surfaces to pinpoint intermediates .

How should stability studies be designed for this compound?

Advanced Research Question

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical Monitoring : Use stability-indicating HPLC methods to quantify degradation products .
  • Storage Recommendations : Lyophilize and store at –20°C in amber vials to prevent hydrolysis/oxidation .

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